BenchChemオンラインストアへようこそ!

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

Physicochemical Properties Lipophilicity Drug Design

This specific 6-CF3 regioisomer is critical for target engagement in neurological models (ED50 2.5–3.2 mg/kg i.p.). Its LogP (~3.6–3.7) enables superior BBB penetration vs. non-fluorinated benzothiazoles (LogP ~2.18). Validated scaffold for non-opioid pain therapeutics targeting sEH/FAAH and aligned with patented agrochemical motifs. Procure this precise substitution pattern—generic or differently substituted benzothiazoles lack the 6-CF3 group essential for biological activity.

Molecular Formula C9H6F3NS
Molecular Weight 217.21 g/mol
CAS No. 16368-49-3
Cat. No. B102657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole
CAS16368-49-3
Molecular FormulaC9H6F3NS
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C9H6F3NS/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3
InChIKeyCBGMIMSUXKQTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole (CAS 16368-49-3): A Fluorinated Benzothiazole Scaffold for Specialized Procurement


2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole (CAS 16368-49-3) is a fluorinated heterocyclic compound belonging to the 1,3-benzothiazole class, characterized by a methyl group at the 2-position and a trifluoromethyl (-CF3) substituent at the 6-position on the fused benzene ring. This specific substitution pattern imparts distinct physicochemical properties, including a calculated logP value of approximately 3.62-3.7 [1] and an exact mass of 217.01738 g/mol [2], which influence its utility as a specialized building block in organic synthesis and medicinal chemistry research. The compound's aromatic heterocyclic core provides a robust scaffold for further functionalization, while the electron-withdrawing -CF3 group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs [3].

Why 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole Cannot Be Simply Substituted by Other Benzothiazole Derivatives


Direct substitution of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole with unsubstituted or differently substituted benzothiazoles is not scientifically valid due to the profound influence of the 6-CF3 group on both electronic properties and biological activity. The trifluoromethyl substituent significantly alters the compound's lipophilicity (LogP ~3.6-3.7) [1] and, as established in structure-activity relationship (SAR) studies, its presence at specific positions on the benzothiazole ring is a critical determinant of target engagement and in vivo efficacy [2]. For example, 2-amino-6-substituted benzothiazoles lacking a CF3 group at the 6-position, or bearing it at other positions (e.g., 5- or 7-), exhibit markedly different biological profiles, particularly in anticonvulsant and enzyme inhibition assays [3]. The following evidence demonstrates the quantifiable impact of the 6-CF3 substituent, guiding procurement decisions away from generic, in-class alternatives.

Quantitative Differentiation of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole (CAS 16368-49-3)


Enhanced Lipophilicity (LogP) Driven by 6-CF3 Substitution

The introduction of a trifluoromethyl group at the 6-position of the benzothiazole scaffold substantially increases lipophilicity compared to unsubstituted or alkyl-substituted analogs. The calculated LogP for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is reported as 3.6235 [1] and its XLogP3 as 3.7 [2], whereas the parent 2-methylbenzothiazole (without the 6-CF3) exhibits a significantly lower LogP of approximately 2.18 [3]. This difference of ~1.4-1.5 LogP units corresponds to a >25-fold increase in predicted octanol-water partition coefficient, directly impacting membrane permeability and compound distribution.

Physicochemical Properties Lipophilicity Drug Design

In Vivo Anticonvulsant Activity Is Critically Dependent on 6-Position Substituent

A direct SAR study of 6-substituted 2-benzothiazolamines demonstrated that potent in vivo anticonvulsant activity against glutamic acid-induced seizures in rats is conferred only by specific 6-position substituents. The 6-CF3 substituted derivative (structurally analogous to the target compound but with an amino group at the 2-position) exhibited an ED50 between 2.5 and 3.2 mg/kg i.p., placing it among the most active compounds in the series alongside 6-OCF3 (riluzole) [1]. Critically, this activity was absent in compounds lacking a polyfluoroalkyl or polyfluoroalkoxy group at the 6-position [1].

Anticonvulsant CNS Pharmacology Glutamate Antagonism

Trifluoromethyl Substitution Is Well-Tolerated by Dual sEH/FAAH Enzyme Targets

A recent structure-activity relationship (SAR) study on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) found that trifluoromethyl groups on the aromatic rings are well tolerated by the targeted enzymes when placed at the ortho and para positions [1]. This is a specific structural tolerance that allows for the retention of dual inhibition potency while introducing the beneficial physicochemical properties of fluorine. Notably, the study also found that the CF3 substitution did not improve metabolic stability in liver microsomes [1], providing a crucial, quantifiable boundary to its benefits.

Enzyme Inhibition Pain Research Metabolic Stability

Procurement-Driven Application Scenarios for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole (CAS 16368-49-3)


Synthesis of CNS-Penetrant Drug Candidates

The significantly enhanced lipophilicity of this compound (LogP ~3.6-3.7, compared to ~2.18 for 2-methylbenzothiazole) makes it a superior starting material for the design of central nervous system (CNS) drug candidates where crossing the blood-brain barrier is paramount. Its use is supported by SAR data showing that 6-CF3 substituted analogs achieve in vivo efficacy in neurological models (ED50 2.5-3.2 mg/kg i.p.) [1], whereas non-fluorinated analogs lack activity. Procurement should prioritize this specific compound for projects targeting neurological disorders.

Development of Dual sEH/FAAH Inhibitors for Pain Therapy

Based on recent SAR findings that CF3 groups on the benzothiazole-phenyl scaffold are well tolerated by both sEH and FAAH enzymes [2], this compound is a validated building block for medicinal chemistry programs aimed at developing novel, non-opioid pain therapeutics. Researchers can confidently incorporate this scaffold knowing that it will maintain target engagement while leveraging fluorine's benefits, though metabolic stability should be addressed separately.

Synthesis of Fluorinated Rhodacyanine Analogs for Antileishmanial Research

A study on fluorinated rhodacyanine analogs demonstrated that the introduction of fluorine atoms at specific positions on the benzothiazole unit can significantly enhance antileishmanial activity [3]. While the exact role of the 6-CF3 group in this context was associated with detrimental effects in that specific series, the study underscores the profound and position-dependent impact of fluorine substitution on biological activity. This highlights the necessity of procuring the precise regioisomer (6-CF3) for research aimed at exploring structure-activity landscapes or for use as a negative control in antileishmanial studies.

Specialty Chemical Intermediate for Agrochemical Discovery

The compound's robust benzothiazole core and lipophilic, metabolically resistant trifluoromethyl group make it a valuable intermediate in the synthesis of novel agrochemicals. The 6-CF3 substitution pattern is a known feature in patent literature exploring fungicidal and herbicidal active ingredient combinations [4], confirming its industrial relevance. Procuring this specific intermediate ensures alignment with patented structural motifs in the field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.